Hexamidine
Overview
Description
Synthesis Analysis
The synthesis of hexamidine and its salts, such as hexamidine diisethionate (HEX D) and its dihydrochloride salt (HEX H), has been explored to improve its application in skin health and personal care products. HEX H can be prepared from HEX D through a simple acid addition reaction. Such syntheses are critical for developing novel formulations for targeted delivery of these compounds to the skin (Parisi et al., 2015).
Molecular Structure Analysis
The molecular structure of hexamidine and its derivatives has been characterized using techniques like Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). These analyses help in understanding the compound's stability, melting points, and purity, which are essential for its formulation in personal care products (Parisi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of hexamidine, including its interactions with other compounds and stability in various solvents, is crucial for its application in dermatological products. Studies have shown that HEX D and HEX H exhibit different solubility and stability profiles in a range of solvents, which impacts their efficacy and safety as antimicrobial agents in skin care formulations (Parisi et al., 2016).
Physical Properties Analysis
Physical properties such as melting points, solubility, and distribution coefficients between octanol and pH 7.4 buffer have been determined for hexamidine salts. For instance, HEX D and HEX H have melting points of 225°C and 266°C, respectively. These properties influence the compound's behavior in formulations and its interaction with the skin (Parisi et al., 2015).
Chemical Properties Analysis
The physicochemical characterization of hexamidine reveals its potential for use in personal care and skin health applications. The compound's pH in aqueous solutions, distribution coefficients, and detailed solubility and stability data have been established, providing a foundation for the design of novel formulations targeted for skin delivery (Parisi et al., 2015).
Scientific Research Applications
Skin Health and Personal Care Products Hexamidine (HEX) is notably utilized as a preservative in topical preparations. It plays a beneficial role in skin homeostasis, affecting lipid processing enzymes, corneocyte maturity, stratum corneum thickness, and transepidermal water loss (TEWL). Studies also focus on the skin permeation properties of hexamidine diisethionate (HEX D) and hexamidine hydrochloride salt (HEX H), and formulation strategies for effective dermal targeting of HEX are discussed (Parisi et al., 2017).
Preparation and Characterization of Hexamidine Salts Hexamidine diisethionate (HEX D) is used as an antimicrobial agent in personal care products. This study conducted a comprehensive characterization of HEX D and HEX H, including their preparation, physicochemical properties, solubility, and stability. This research provides critical information for novel formulations targeting skin delivery (Parisi et al., 2015).
Topical Delivery of Hexamidine Research on the interaction of HEX D with the skin and the development of formulations for topical targeting of the active is significant. This study compares the skin penetration of HEX D with HEX H and evaluates various solvents and chemical penetration enhancers for their efficacy in promoting skin absorption of HEX (Parisi et al., 2016).
Anti-Dandruff Shampoo Efficacy Hexamidine's efficacy in anti-dandruff shampoos is studied, revealing its ability to reduce dandruff, relieve scalp itching, and decrease scalp malassezia load. This research highlights HEX's potential as an alternative agent in anti-dandruff formulations (Lai Wei, 2009).
Analytical Methodology A study developed an HPLC analytical method to determine Hexamidine Diisethionate in various pharmaceutical formulations, demonstrating the importance of analytical techniques in ensuring the quality and consistency of HEX-containing products (Sobaih et al., 2022).
PRMT1 Inhibition for Therapeutic Applications Alkyl bis(oxy)dibenzimidamide derivatives, including hexamidine, are identified as selective inhibitors of protein arginine N-methyltransferases (PRMT1), a critical enzyme involved in various biological processes and diseases. This finding opens up avenues for therapeutic applications of HEX in the treatment of diseases related to PRMT1 dysregulation (Zhang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKNTOKMBVBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191524 | |
Record name | Hexamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamidine | |
CAS RN |
3811-75-4 | |
Record name | Hexamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3811-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamidine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3483C2H13H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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